4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C11H11Cl2FN2O3S. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzoyl group and a sulfonyl fluoride group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperazine, followed by the introduction of a sulfonyl fluoride group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are often used to facilitate reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The hydrolysis of the sulfonyl fluoride group results in the formation of the corresponding sulfonic acid.
Scientific Research Applications
4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonamide
- 4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonic acid
- 4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl chloride
Uniqueness
4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it distinct from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FN2O3S/c12-8-1-2-9(10(13)7-8)11(17)15-3-5-16(6-4-15)20(14,18)19/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWULFULEWUHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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